

Application Notes and Protocols: Numidargistat Dihydrochloride in Combination with Gemcitabine Chemotherapy

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Compound of Interest

Compound Name: Numidargistat dihydrochloride

Cat. No.: B8075223

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Numidargistat dihydrochloride (CB-1158) is a potent, orally bioavailable small-molecule inhibitor of arginase (ARG1 and ARG2).[1][2] Arginase is an enzyme that depletes the amino acid L-arginine, which is critical for the proliferation and function of T cells and Natural Killer (NK) cells.[3] By inhibiting arginase, primarily within the tumor microenvironment where it is expressed by myeloid-derived suppressor cells (MDSCs), Numidargistat aims to restore L-arginine levels, thereby enhancing the anti-tumor immune response.[3][4]

Gemcitabine is a nucleoside analog that has long been a standard-of-care chemotherapy for various solid tumors.[5] Its mechanism of action involves the disruption of DNA synthesis, leading to cell cycle arrest and apoptosis of rapidly dividing cancer cells.[3][6]

The combination of Numidargistat with gemcitabine is predicated on a synergistic anti-tumor effect. While gemcitabine directly targets and kills cancer cells, it can also induce an immunogenic cell death, which may be potentiated by the immune-enhancing effects of Numidargistat. This combination seeks to simultaneously attack the tumor directly and dismantle the local immune suppression, leading to a more robust and durable anti-cancer response. Preclinical studies have demonstrated that this combination can inhibit tumor growth more effectively than either agent alone.[1]

Mechanism of Action

The dual-pronged attack on cancer cells by the Numidargistat and gemcitabine combination involves distinct but complementary pathways:

Numidargistat Dihydrochloride:

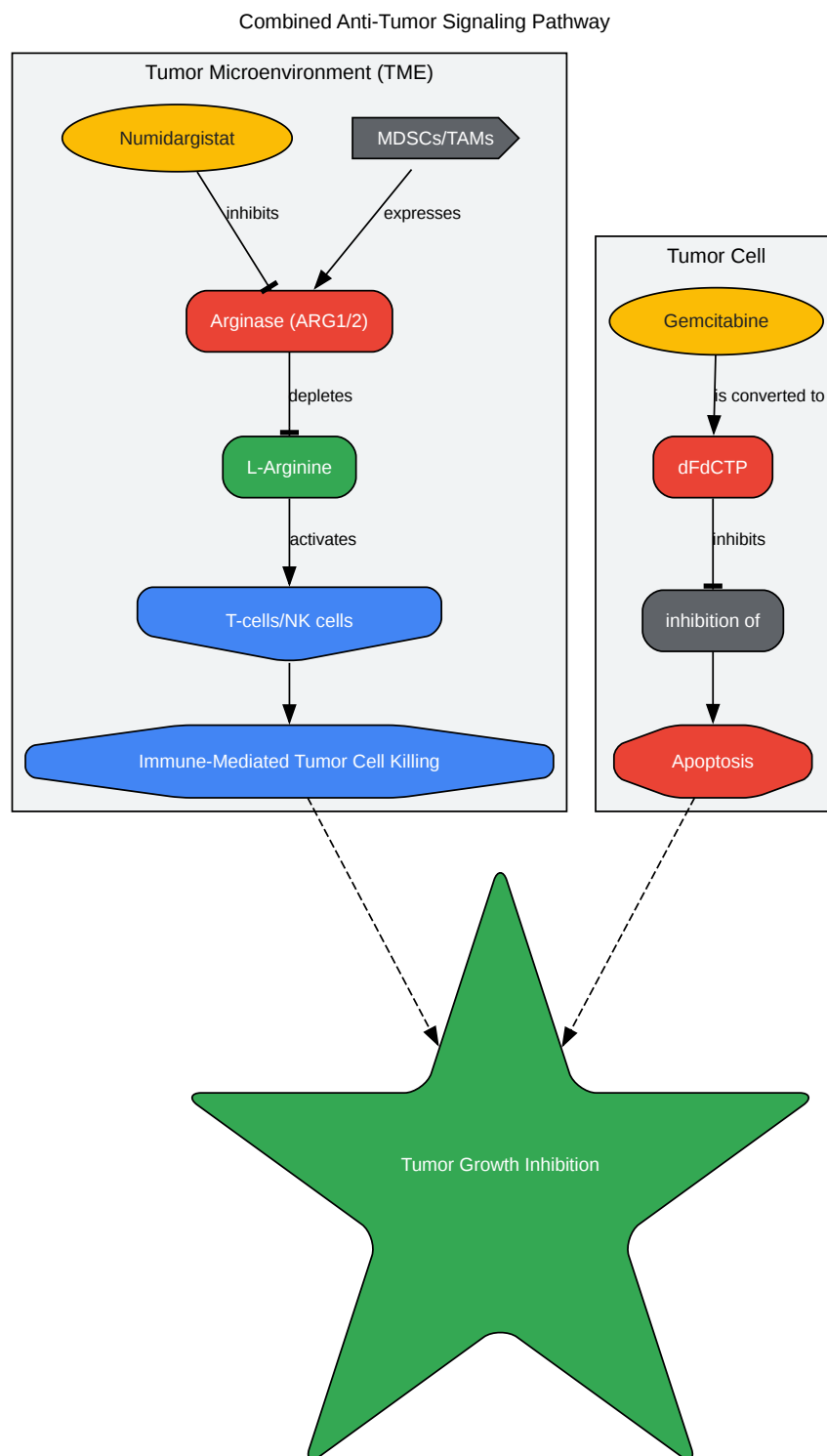
Numidargistat is a competitive inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2), with IC50 values of 86 nM and 296 nM, respectively, for the recombinant human enzymes.[1][2] In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) express high levels of arginase. This enzyme converts L-arginine to ornithine and urea, thereby depleting the local concentration of L-arginine. T cells and NK cells require L-arginine for their proliferation and effector functions. By inhibiting arginase, Numidargistat increases the bioavailability of L-arginine, which in turn promotes the activation and proliferation of cytotoxic T lymphocytes (CTLs) and NK cells, key effectors of the anti-tumor immune response.[3][4]

Gemcitabine:

Gemcitabine is a prodrug that is intracellularly phosphorylated to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[6] dFdCTP competes with the natural nucleotide dCTP for incorporation into DNA. Once incorporated, it causes "masked chain termination," where only one additional nucleotide can be added before DNA polymerase is unable to proceed, ultimately leading to the inhibition of DNA synthesis and induction of apoptosis.[7] Additionally, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis, further potentiating the cytotoxic effect by reducing the intracellular pool of competing dCTP.[6]

Signaling Pathways and Experimental Workflow

Combined Anti-Tumor Signaling Pathway

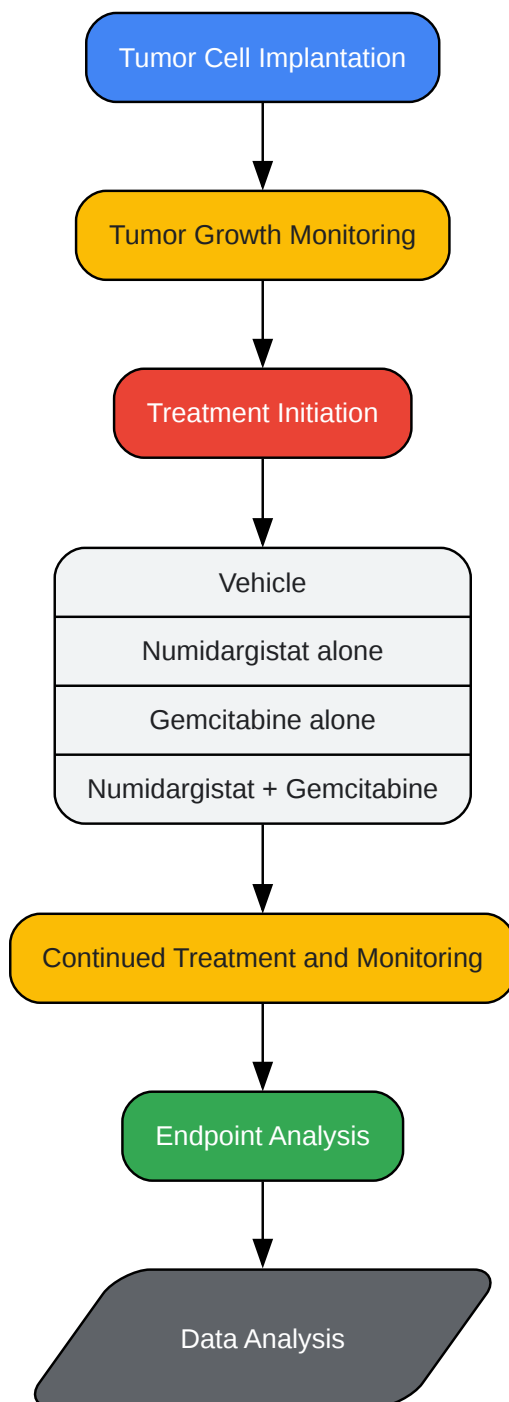


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Caption: Synergistic anti-tumor mechanism of Numidargistat and gemcitabine.

Experimental Workflow for In Vivo Combination Studies

Experimental Workflow for In Vivo Combination Studies



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Caption: Workflow for preclinical evaluation of the combination therapy.

Preclinical Data

The combination of Numidargistat and gemcitabine has been evaluated in syngeneic mouse cancer models, demonstrating significant inhibition of tumor growth compared to either monotherapy.

In Vivo Efficacy in Syngeneic Mouse Models

Tumor Model	Treatment Group	Mean Tumor Volume (mm ³) at Day X	% Tumor Growth Inhibition (TGI)
CT26 (Colon Carcinoma)	Vehicle	~1500	-
	Gemcitabine	~1000	33%
	Numidargistat	~1200	20%
	Numidargistat + Gemcitabine	~400	73%
LLC (Lewis Lung Carcinoma)	Vehicle	~1800	-
	Gemcitabine	~1200	33%
	Numidargistat	~1500	17%
	Numidargistat + Gemcitabine	~600	67%
4T1 (Breast Cancer)	Vehicle	~1000	-
	Gemcitabine	~700	30%
	Numidargistat	~900	10%
	Numidargistat + Gemcitabine	~300	70%

Note: The above data is an illustrative summary based on published preclinical findings.^[7]
Actual values may vary based on experimental conditions.

Immunophenotyping of the Tumor Microenvironment in CT26 Model

Immune Cell Population	Vehicle	Gemcitabine	Numidargistat	Numidargistat + Gemcitabine
Myeloid Cells (CD11b+)	High	Moderately Reduced	Slightly Reduced	Significantly Reduced
NK Cells	Low	Slightly Increased	Moderately Increased	Significantly Increased
Suppressive Macrophages	High	Moderately Reduced	Slightly Reduced	Significantly Reduced
Inflammatory Macrophages	Low	Slightly Increased	Moderately Increased	Significantly Increased

Note: This table summarizes the qualitative changes observed in the tumor microenvironment following treatment.^[7]

Experimental Protocols

The following are generalized protocols based on preclinical studies of Numidargistat in combination with gemcitabine.^[1] Researchers should optimize these protocols for their specific experimental setup.

In Vivo Combination Efficacy Study

1. Cell Culture and Tumor Implantation:

- Culture murine cancer cell lines (e.g., CT26, LLC, 4T1) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously implant 1×10^6 cells into the flank of syngeneic mice (e.g., BALB/c for CT26 and 4T1, C57BL/6 for LLC).

2. Animal Monitoring and Treatment Initiation:

- Monitor tumor growth by caliper measurements at least twice weekly.
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomize mice into treatment groups when tumors reach a mean volume of approximately 100-150 mm³.

3. Drug Formulation and Administration:

- Numidargistat (CB-1158): Formulate for oral administration (p.o.) in a suitable vehicle (e.g., 0.5% methylcellulose). A typical dose is 100 mg/kg, administered twice daily (b.i.d.).[\[1\]](#)
- Gemcitabine: Formulate for intraperitoneal injection (i.p.) in saline. A typical dose for murine models is 50-60 mg/kg.[\[1\]](#)
- Treatment Schedule:
- Administer Numidargistat daily, starting from the day of randomization.
- Administer gemcitabine on specific days of the treatment cycle (e.g., on days 10 and 16 post-tumor implantation for the CT26 model).[\[1\]](#)

4. Endpoint and Data Analysis:

- Continue treatment and tumor monitoring until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³).
- Euthanize mice and excise tumors for further analysis (e.g., weight measurement, immunophenotyping).
- Analyze tumor growth data to determine the efficacy of the combination therapy compared to monotherapies and vehicle control.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

1. Tumor Digestion:

- Excise tumors and mince them into small pieces.
- Digest the minced tissue using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
- Filter the cell suspension through a 70 µm cell strainer to remove debris.

2. Staining:

- Resuspend the single-cell suspension in FACS buffer (e.g., PBS with 2% FBS).
- Stain with a panel of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1, F4/80).
- For intracellular staining (e.g., FoxP3), use a fixation/permeabilization kit according to the manufacturer's instructions.

3. Data Acquisition and Analysis:

- Acquire stained samples on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations within the tumor microenvironment.

Conclusion

The combination of **Numidargistat dihydrochloride** and gemcitabine represents a promising therapeutic strategy that leverages both direct cytotoxicity and immunomodulation. Preclinical data strongly suggest a synergistic effect, with the combination leading to enhanced tumor growth inhibition and a more favorable anti-tumor immune microenvironment. The provided protocols offer a framework for researchers to further investigate this combination in various cancer models. Further studies are warranted to translate these preclinical findings into clinical applications.

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